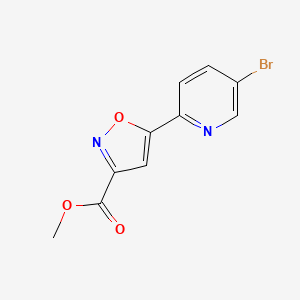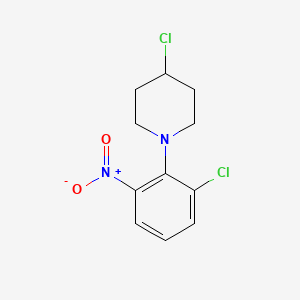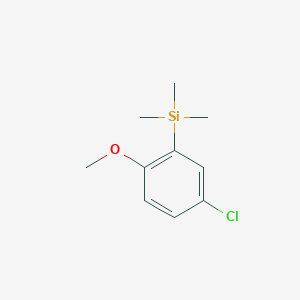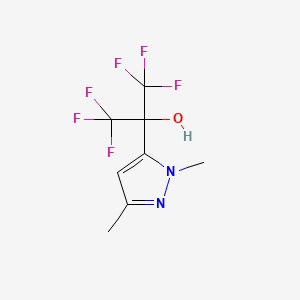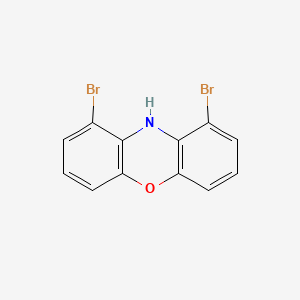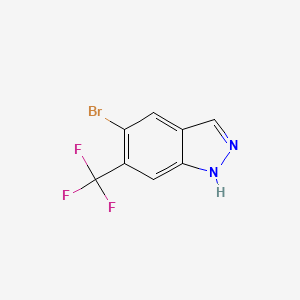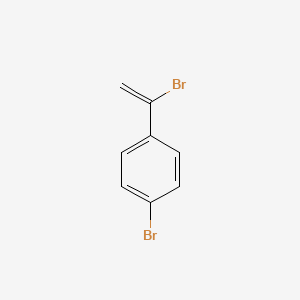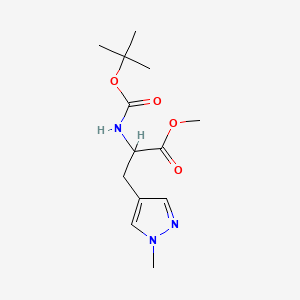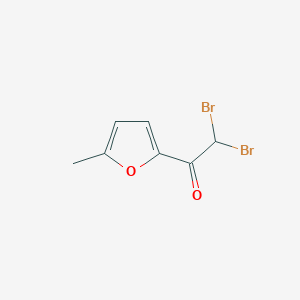
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of two bromine atoms and a furan ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone can be synthesized through the bromination of 1-(5-methyl-2-furyl)ethanone. The reaction typically involves the use of bromine in an organic solvent such as dimethylformamide. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions on the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(5-methyl-2-furyl)ethanone by using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of the furan ring can lead to the formation of various oxygenated derivatives.
Common Reagents and Conditions
Bromine: Used for the initial bromination reaction.
Sodium Borohydride: Commonly used for reduction reactions.
Organic Solvents: Such as dimethylformamide, used to dissolve reactants and control reaction conditions.
Major Products
Substituted Furans: Formed through substitution reactions.
Reduced Furans: Formed through reduction reactions.
Oxygenated Derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(5-methyl-2-furyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The furan ring provides a stable framework that can undergo various chemical transformations, allowing the compound to interact with different biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: A precursor to 2,2-Dibromo-1-(5-methyl-2-furyl)ethanone, lacking the bromine atoms.
2-Acetylfuran: A related compound with an acetyl group instead of the dibromoethanone moiety.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C7H6Br2O2 |
|---|---|
Molekulargewicht |
281.93 g/mol |
IUPAC-Name |
2,2-dibromo-1-(5-methylfuran-2-yl)ethanone |
InChI |
InChI=1S/C7H6Br2O2/c1-4-2-3-5(11-4)6(10)7(8)9/h2-3,7H,1H3 |
InChI-Schlüssel |
OKVNLONIZULPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


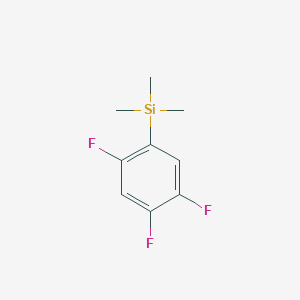
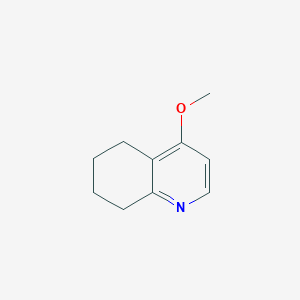
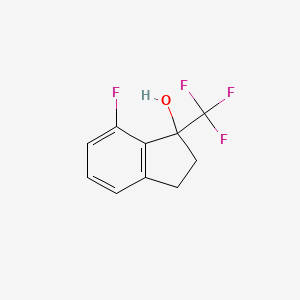
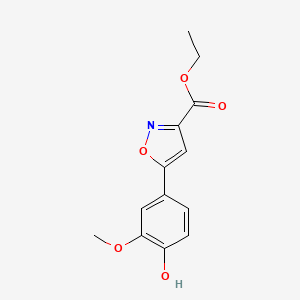
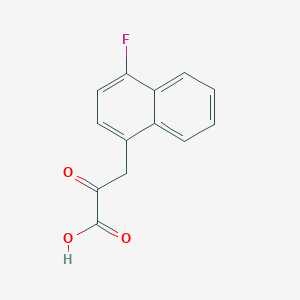
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)
